molecular formula C9H16ClNO B1267837 1-(4-Chloro-1-oxobutyl)piperidine CAS No. 90436-20-7

1-(4-Chloro-1-oxobutyl)piperidine

Cat. No. B1267837
CAS RN: 90436-20-7
M. Wt: 189.68 g/mol
InChI Key: NLURCGOBHUYBNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(4-Chloro-1-oxobutyl)piperidine often involves multi-step chemical reactions, including condensation, bromination, and various forms of cyclization. For example, compounds such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime are synthesized through reactions involving oximes with chloromethylpyridine, showcasing the complexity and versatility of synthetic strategies in this chemical space (Xue Si-jia, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Chloro-1-oxobutyl)piperidine is often determined using X-ray crystallography, which reveals intricate details about their geometry. For instance, the crystal structure of 4-carboxypiperidinium chloride indicates that the piperidine ring adopts a chair conformation, which is a common feature among piperidine derivatives. This method provides insights into the stereochemistry and molecular conformations of these compounds (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Chloro-1-oxobutyl)piperidine derivatives is explored through various reactions, including those leading to the formation of novel pharmacologically relevant molecules. For example, reactions involving chloro-diorganotin(IV) complexes demonstrate the potential of these compounds in forming compounds with antibacterial and antifungal properties, highlighting their chemical versatility and reactivity (S. Shahzadi et al., 2006).

Safety And Hazards

1-(4-Chloro-1-oxobutyl)piperidine may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-chloro-1-piperidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURCGOBHUYBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307763
Record name 1-(4-chloro-1-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1-oxobutyl)piperidine

CAS RN

90436-20-7
Record name NSC195008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chloro-1-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorobutyryl chloride in dichlormethane was added to an ice cooled solution of piperidine (1.8 ml; 17.6 mmol) and triethylamine (2.5 ml) in dichloromethane (40 ml) under an atmosphere of nitrogen. The mixture was stirred for 5 min whilst being cooled, then stirred at ambient temperature for 3 h. The solution was washed with water, dried over sodium sulfate and evaporated to give 1-(4-chloro-1-oxobutyl)piperidine as a pale yellow oil (2.1 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GH Kuo, C Prouty, A Wang, S Emanuel… - Journal of medicinal …, 2005 - ACS Publications
There is much evidence that direct inhibition of the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2) will result in the reduction of angiogenesis and the …
Number of citations: 44 pubs.acs.org

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